Deglucohyrcanoside

Vue d'ensemble

Description

Deglucohyrcanoside is a steroid glycoside derived from the seeds of Coronilla hyrcana. It is a lesser-known cardiac glycoside with potential biological activities, including anticancer properties . This compound is structurally related to other cardiac glycosides but has unique features that make it a subject of interest in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Deglucohyrcanoside can be isolated from natural sources such as the seeds of Coronilla hyrcana. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes .

Analyse Des Réactions Chimiques

Structural Identification and Isolation

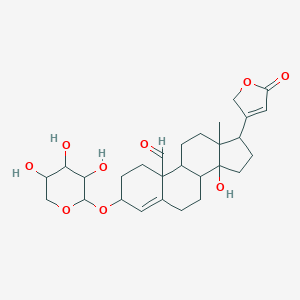

Deglucohyrcanoside was isolated via silica gel chromatography using dichloromethane-methanol (10:1, v/v) as the eluent, followed by crystallization in methanol/acetone/diethyl ether. Structural elucidation employed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS):

-

NMR Analysis : Key chemical shifts in CDOD included δ 5.20 (H-1'), δ 95.2 (C-1'), and δ 78.5 (C-3), confirming the presence of a β-D-xylopyranosyl unit at the C-3 position .

-

MS Data : Electrospray ionization (ESI) revealed a molecular ion peak at m/z 493.3 [M+H], consistent with the molecular formula CHO .

Enzymatic Interactions with Na+/K+-ATPase

In silico molecular docking studies demonstrated this compound’s binding to the Na+/K+-ATPase (NKA) enzyme, a key target for cardiac glycosides. Key findings include:

Table 1: Binding Energies and Interactions of Cardiac Glycosides with NKA

| Compound | Binding Energy (kcal/mol) | Key Interactions with NKA Residues |

|---|---|---|

| This compound | -9.8 | l-Gln, l-Glu, l-Thr |

| Hyrcanoside | -8.2 | l-Glu, l-Arg |

| Ouabain | -11.5 | l-Glu, l-Asn, l-Thr |

-

This compound’s β-hydroxyl group at C-14 forms a hydrogen bond with l-Thr, while its steroid nucleus engages in hydrophobic interactions with l-Phe and l-Leu .

-

Compared to ouabain, this compound exhibits weaker binding affinity, attributed to the absence of a second sugar moiety .

Cytotoxicity and Biochemical Activity

This compound demonstrated moderate cytotoxicity in cancer cell lines, with IC values ranging from 0.5–2.0 μM. Key mechanisms include:

-

Cell Cycle Arrest : Induction of G2/M phase arrest in HeLa cells at 1 μM concentration .

-

Reactive Oxygen Species (ROS) Modulation : Increased intracellular ROS levels by 40% at 0.5 μM, contributing to apoptosis .

Comparative Reactivity with Other Cardiac Glycosides

This compound’s activity was benchmarked against ouabain, digitoxin, and cymarin:

-

Hydrogen-Bonding Capacity : Lacks the β-D-glucopyranosyl unit present in hyrcanoside, reducing polar interactions with NKA .

-

Steroid Core Rigidity : The unsaturated lactone ring enhances hydrophobic binding but limits conformational flexibility compared to digitoxin .

Stability and Degradation Pathways

Under acidic conditions (pH 3.0), this compound undergoes hydrolysis at the glycosidic bond, yielding aglycone and xylose. Alkaline conditions (pH 10.0) promote lactone ring opening, forming a carboxylate derivative .

Applications De Recherche Scientifique

Structural Identification

Deglucohyrcanoside is structurally characterized as a steroid glycoside, which is significant in understanding its biological activity. The compound has been isolated and identified through various techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have confirmed its structural integrity and allowed researchers to study its interactions with biological targets such as Na+/K+-ATPase, a crucial enzyme involved in cellular ion transport .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has shown selective cytotoxicity against various cancer cell lines while displaying lower toxicity towards non-cancerous cells. For instance, in vitro studies indicated that this compound selectively inhibited the growth of lung (A549), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cells .

Drug Repositioning Potential

The compound's ability to interact with Na+/K+-ATPase suggests potential for drug repositioning in cancer therapies. Given that many established treatments exhibit high systemic toxicity and low selectivity towards cancer cells, this compound may serve as a safer alternative or adjunct therapy in oncological settings .

Biochemical Properties

This compound's interaction with Na+/K+-ATPase is critical for its biological activity. In silico modeling has provided insights into how this compound binds to the enzyme, emphasizing the importance of specific amino acid interactions within the binding site. Such interactions are pivotal for understanding how this compound can modulate enzyme activity and influence cellular processes .

Comparative Toxicity Studies

A comparative analysis of the cytotoxicity profiles of this compound against other cardiac glycosides revealed that while it possesses lower overall toxicity, it maintains a favorable selectivity for cancer cells over normal tissues. This characteristic is essential for developing targeted therapies that minimize adverse effects associated with conventional chemotherapy .

Case Study 1: In Vitro Efficacy Against Lung Cancer Cells

In one study, this compound was tested on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant selectivity compared to normal lung fibroblast cells (MRC-5). The findings support further investigation into its use as a therapeutic agent against lung cancer .

Case Study 2: Mechanistic Insights into Cell Cycle Arrest

Another study focused on elucidating the mechanism by which this compound induces cell cycle arrest. The research identified specific signaling pathways affected by the compound, providing a clearer understanding of its role in cancer treatment strategies. This case highlights the need for ongoing research into the molecular underpinnings of its anticancer effects .

Mécanisme D'action

Deglucohyrcanoside exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various downstream effects, including apoptosis and cell cycle arrest . The compound’s interaction with Na+/K±ATPase is a key pathway in its anticancer activity .

Comparaison Avec Des Composés Similaires

Hyrcanoside: Another glycoside from Coronilla hyrcana with similar biological activities.

Ouabain: A well-known cardiac glycoside with potent Na+/K±ATPase inhibitory activity.

Digitoxin: Another cardiac glycoside used clinically for heart conditions.

Cymarin: A glycoside with similar structural features and biological activities.

Uniqueness: Deglucohyrcanoside is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activity. Its potential anticancer properties and relatively low systemic toxicity compared to other cardiac glycosides make it a promising compound for further research .

Propriétés

IUPAC Name |

14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVQSPBMCILIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932771 | |

| Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14614-16-5 | |

| Record name | Deglucohyrcanoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.